Koninginin E

Vue d'ensemble

Description

Koninginin E is a biologically active natural product isolated from the fungus Trichoderma koningii. It is a congener of previously identified compounds such as Koninginins A, B, and C. This compound has garnered significant interest due to its ability to inhibit the growth of etiolated wheat coleoptiles by 65% at a concentration of 10^-3 M .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Koninginin E is typically isolated from Trichoderma koningii through fermentation on a shredded wheat medium. The isolation process involves selective supercritical fluid extraction, which is employed to rapidly isolate this otherwise intractable compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale fermentation of Trichoderma koningii followed by extraction and purification processes. The use of supercritical fluid extraction is particularly advantageous in industrial settings due to its efficiency and selectivity .

Analyse Des Réactions Chimiques

Types of Reactions: Koninginin E, being a polyketide, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and ketone groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce the ketone groups.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

Cytotoxicity

Koninginin E has shown promising cytotoxic effects against various cancer cell lines. In a study evaluating the cytotoxic activity of different koninginin compounds, including this compound, it was found that while other koninginin derivatives like Koninginin A exhibited significant inhibitory effects on gastric cancer models, this compound displayed moderate activity. The study highlighted that Koninginin A had an IC50 value of 36.43 μg/mL against the AGP01 gastric cancer cell line, while this compound showed less pronounced effects, indicating a potential selectivity towards more advanced cancer cells .

Table 1: Cytotoxic Activity of Koninginin Compounds

| Compound | Cell Line | IC50 (μg/mL) | Reference |

|---|---|---|---|

| Koninginin A | AGP01 | 36.43 | |

| Koninginin B | AGP01 | 40.19 | |

| This compound | AGP01 | Not specified |

Antimicrobial Properties

This compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. In comparative assays, it was noted that while this compound demonstrated minimal antimicrobial activity, it still contributed to the overall antimicrobial profile of the koninginin family. The study indicated that these compounds could potentially enhance the efficacy of existing antibiotics through synergistic effects .

Table 2: Antimicrobial Activity of Koninginin Compounds

| Compound | Bacteria Tested | Activity Level | Reference |

|---|---|---|---|

| Koninginin A | Escherichia coli | Moderate | |

| Koninginin B | Bacillus subtilis | Minimal | |

| This compound | Salmonella typhimurium | Minimal |

Agricultural Applications

This compound is also recognized for its role in plant growth promotion and biocontrol mechanisms. As an endophytic fungus, Trichoderma koningiopsis produces various secondary metabolites, including koninginin compounds, which can enhance plant resistance to pathogens and stimulate growth through hormonal regulation.

Plant Growth Promotion

Research indicates that koninginin compounds can enhance root development and overall plant vigor by promoting the synthesis of plant hormones such as indole-3-acetic acid (IAA) and ethylene. These hormones are crucial for regulating plant growth responses and improving stress tolerance .

Table 3: Effects of Koninginin Compounds on Plant Growth

| Compound | Effect on Plant Growth | Mechanism | Reference |

|---|---|---|---|

| Koninginin A | Enhanced root growth | Hormonal regulation | |

| Koninginin B | Increased biomass | Stress tolerance | |

| This compound | Moderate improvement | Hormonal signaling |

Case Study: Anticancer Activity

In a detailed investigation into the anticancer properties of koninginin derivatives, researchers evaluated the efficacy of these compounds in vitro against various cancer cell lines. The results demonstrated that while Koninginin A was significantly effective against gastric cancer cells, further research is needed to elucidate the specific mechanisms through which this compound may exert its effects.

Case Study: Agricultural Impact

A field trial assessing the application of koninginin-producing Trichoderma strains on crop yields revealed that plants treated with these strains showed improved resistance to fungal pathogens and enhanced growth metrics compared to control groups. This suggests a viable application for this compound in sustainable agriculture practices.

Mécanisme D'action

Koninginin E exerts its effects primarily through the inhibition of specific enzymes and pathways involved in cell growth and metabolism. The exact molecular targets and pathways are still under investigation, but it is known to interfere with the growth of etiolated wheat coleoptiles by disrupting cellular processes .

Comparaison Avec Des Composés Similaires

Koninginin A: Known for its antifungal properties.

Koninginin B: Exhibits antimicrobial activity.

Koninginin C: Studied for its role in plant growth regulation.

Uniqueness: Koninginin E is unique due to its specific inhibitory effect on the growth of etiolated wheat coleoptiles, which is not observed in other Koninginins to the same extent .

Activité Biologique

Koninginin E is a polyketide compound isolated from the fungus Trichoderma koningii, known for its diverse biological activities, particularly in antifungal and antibacterial domains. This article synthesizes current research findings on the biological activity of this compound, detailing its mechanisms, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Isolation

This compound was identified through the fermentation of Trichoderma koningii on shredded wheat medium. Its structure was elucidated using a combination of spectroscopic techniques, including NMR and mass spectrometry, confirming it as a member of the koninginin family of polyketides .

Antifungal Activity

This compound has demonstrated significant antifungal properties. It was found to be effective against several fungal pathogens:

- Candida albicans : Exhibited an IC50 value of 4.9 μg/mL, indicating strong antifungal activity .

- Gaeumannomyces graminis var. tritici : Showed notable efficacy, suggesting potential applications in agricultural settings .

The compound's mechanism appears to involve disrupting fungal cell wall synthesis and inhibiting ergosterol biosynthesis, critical for fungal cell membrane integrity.

Antibacterial Activity

This compound also displays antibacterial properties against various bacterial strains:

- Escherichia coli : Demonstrated moderate antibacterial activity.

- Bacillus subtilis : Showed effectiveness in inhibiting growth.

- Salmonella typhimurium : Exhibited weak antibacterial effects .

The antibacterial action may be attributed to the disruption of bacterial cell membrane integrity and interference with metabolic pathways.

Study 1: Antifungal Efficacy Assessment

In a greenhouse study, the antifungal activity of this compound was assessed against Gaeumannomyces graminis var. tritici. The results indicated a significant reduction in disease severity compared to untreated controls, showcasing its potential as a biocontrol agent in agriculture .

Study 2: Cytotoxicity Evaluation

A cytotoxicity study revealed that while this compound exhibited antimicrobial properties, it also showed low cytotoxic effects on human cell lines at therapeutic concentrations. This suggests a favorable safety profile for potential therapeutic applications .

Data Summary Table

| Biological Activity | Pathogen/Organism | IC50/Effectiveness | Notes |

|---|---|---|---|

| Antifungal | Candida albicans | 4.9 μg/mL | Strong antifungal activity |

| Antifungal | Gaeumannomyces graminis | Not specified | Effective in greenhouse studies |

| Antibacterial | Escherichia coli | Moderate | Inhibitory effect observed |

| Antibacterial | Bacillus subtilis | Effective | Growth inhibition |

| Antibacterial | Salmonella typhimurium | Weak | Limited effectiveness |

Propriétés

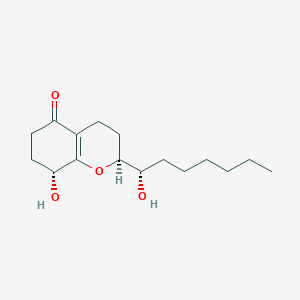

IUPAC Name |

(2S,8R)-8-hydroxy-2-[(1S)-1-hydroxyheptyl]-2,3,4,6,7,8-hexahydrochromen-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O4/c1-2-3-4-5-6-13(18)15-10-7-11-12(17)8-9-14(19)16(11)20-15/h13-15,18-19H,2-10H2,1H3/t13-,14+,15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INHVGPIPHZJQOP-ZNMIVQPWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C1CCC2=C(O1)C(CCC2=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H]([C@@H]1CCC2=C(O1)[C@@H](CCC2=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00891814 | |

| Record name | Koninginin E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154631-25-1 | |

| Record name | Koninginin E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.